![molecular formula C14H15NO5S2 B2480403 Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 1022063-73-5](/img/structure/B2480403.png)
Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involves the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. This method represents a convenient route to 4-arylsulfonyl-3-carboxamidothiophenes, highlighting a pivotal step in synthesizing such complex molecules (Stephens, Price, & Sowell, 1999).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, has been elucidated using single crystal X-ray diffraction. This analysis confirms the product's structure and provides insight into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and properties (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Chemical Reactions and Properties
Methyl 3-amino-2-thiophene carboxylate's reaction with orthoesters produces N-(2-carbomethoxy thienyl) imidates. These imidates, when treated with primary amines or hydrazines, yield [3,2-d]4(3H)thieno- pyrimidinones, providing valuable insights into the compound's chemical reactivity and potential applications (Hajjem, Khoud, & Baccar, 2010).
Physical Properties Analysis
The physical properties of similar thiophene derivatives have been studied, such as their anti-proliferative activity and tumor cell selectivity. For instance, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene shows pronounced anti-proliferative activity with significant tumor cell selectivity, indicating its potential in therapeutic applications (Thomas et al., 2017).
Chemical Properties Analysis
The synthesis and antibacterial activity of 2-[(methoxycarbonyl)methylene]cephalosporins, which include similar sulfonyl and carboxylate groups, exhibit significant in vitro Gram-positive antibacterial activity. This highlights the compound's chemical properties and potential applications in developing new antibiotics (Kim, Misco, Haynes, & Mcgregor, 1984).
科学的研究の応用
Peroxisome Proliferator‐Activated Receptor (PPAR) β/δ Inverse Agonists
Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate has been studied for its role as a peroxisome proliferator‐activated receptor (PPAR) β/δ inverse agonist. The compound was part of a study to design and synthesize ligands with increased cellular activity compared to earlier versions. The research emphasized the potential of these compounds in physiological and pathophysiological processes, highlighting the importance of PPARβ/δ in these areas (Toth et al., 2016).
Synthesis Techniques
The compound has been a subject in the field of synthesis techniques. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates was described, involving a reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate. This research provides a route to synthesize 4-arylsulfonyl-3-carboxamidothiophenes, contributing to the broader understanding of organic synthesis methods (Stephens et al., 1999).
Anti-Proliferative Activity and Tumor Cell Selectivity
This compound has been part of research focusing on tumor-selective compounds. A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which includes variants of this compound, showed pronounced anti-proliferative activity in tumor cells, especially in leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells. This indicates its potential in cancer research and treatment (Thomas et al., 2017).
Structural Studies
The compound has also been studied for its structural properties. For example, a study on the single crystal X-ray structure of a related compound provided insights into its chemical structure, which is essential for understanding its interactions and functions at the molecular level (Ramazani et al., 2011).
Safety and Hazards
将来の方向性
Thiophene-based analogs, including “Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate”, have been attracting great interest in both industry and academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
作用機序
Target of Action
The primary targets of Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate are currently unknown. This compound is a unique chemical used by early discovery researchers . More research is needed to identify its specific targets and their roles.
Biochemical Pathways
It’s possible that it may be involved in various organic synthesis reactions as a reagent or intermediate
Result of Action
It’s possible that it may have potential applications in photoelectrochemical research as a photosensitizer and fluorescent dye precursor . .
特性
IUPAC Name |
methyl 3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-15(10-4-6-11(19-2)7-5-10)22(17,18)12-8-9-21-13(12)14(16)20-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVBSDPYSVGRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2480320.png)

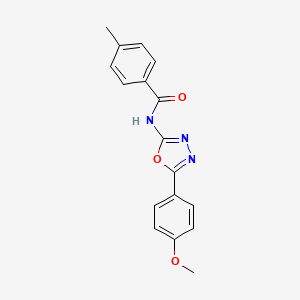
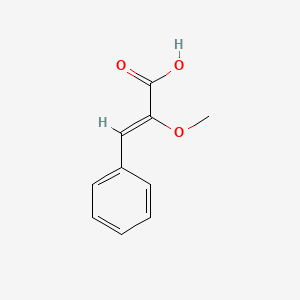
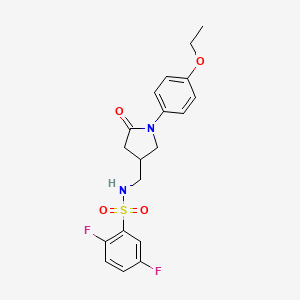
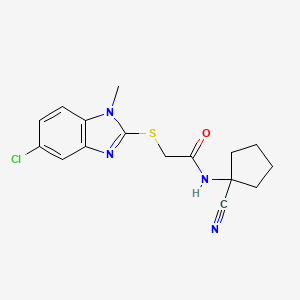
![3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2480328.png)
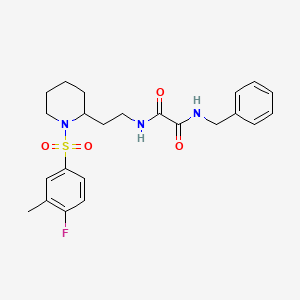

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480337.png)
![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)
![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)